

# Application Note: Chromatin Immunoprecipitation (ChIP) with WDR5 Antibody

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## Compound of Interest

Compound Name: *Wdr5-myc-IN-1*

Cat. No.: *B15587426*

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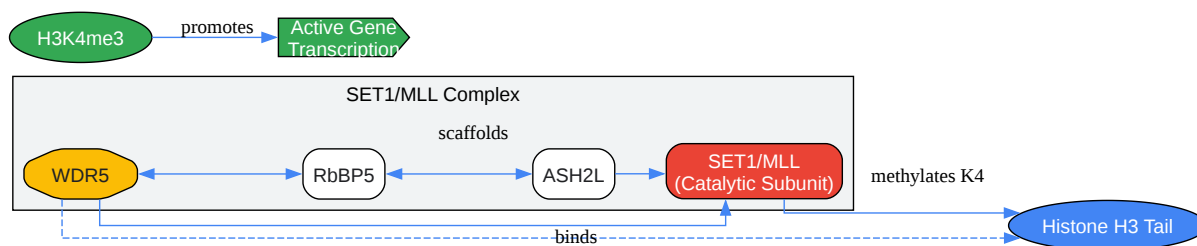
For Researchers, Scientists, and Drug Development Professionals

## Introduction

WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a central role in gene regulation. It is a core component of several histone methyltransferase (HMT) complexes, most notably the SET1/MLL complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[1][2] H3K4 methylation is a key epigenetic mark predominantly associated with active gene transcription. WDR5 facilitates the assembly and enzymatic activity of these complexes by acting as a crucial bridge between the catalytic subunit (e.g., MLL1) and the histone substrate.[1][3] Given its fundamental role in chromatin modification and its deregulation in various cancers, WDR5 has emerged as a significant target for both basic research and therapeutic development.[3][4]

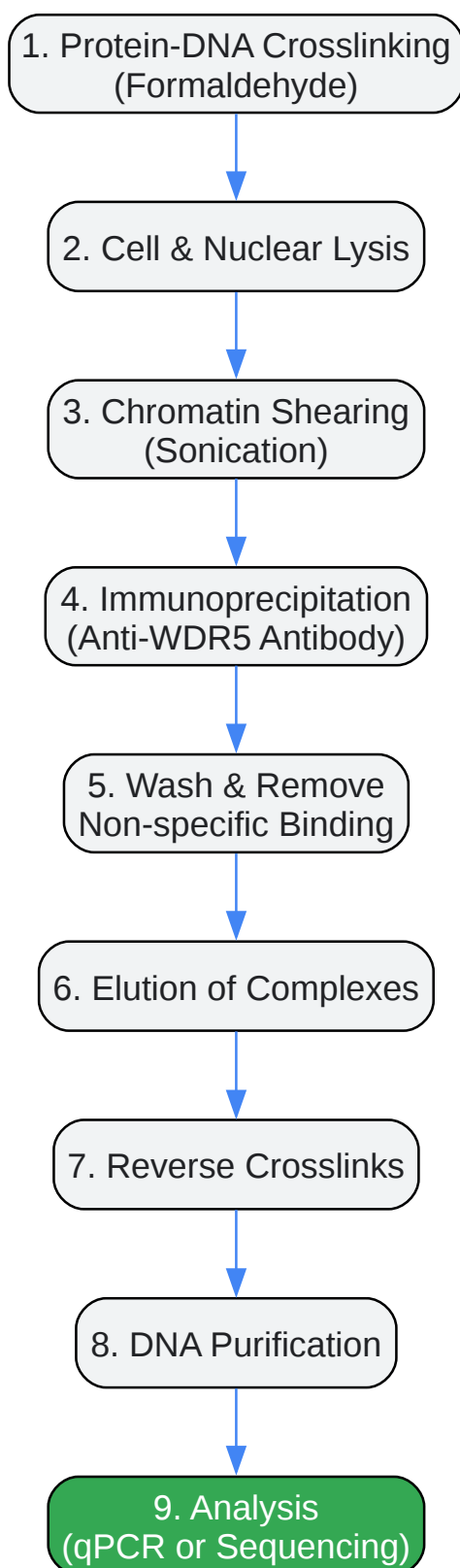
This document provides a comprehensive protocol for performing Chromatin Immunoprecipitation (ChIP) with a WDR5-specific antibody. The ChIP assay allows for the identification of specific genomic regions where WDR5 is bound, thereby revealing its direct gene targets and providing insights into its regulatory functions across the genome.[5][6]

## Signaling Pathway and Experimental Workflow



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Caption: WDR5 scaffolds the SET1/MLL complex to catalyze H3K4 methylation.



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Caption: A generalized workflow for the Chromatin Immunoprecipitation protocol.

## Data Presentation: Expected ChIP-qPCR Results

Following a successful ChIP experiment using a WDR5 antibody, quantitative PCR (qPCR) should be performed to validate enrichment at known target loci. The table below presents example data, showing the percentage of input DNA recovered for WDR5 target genes versus a negative control region. High fold enrichment over the IgG control indicates a successful immunoprecipitation.

Gene Locus	Target Type	WDR5 ChIP (% Input)	IgG Control (% Input)	Fold Enrichment (WDR5/IgG)
RPS14 Promoter	Conserved WDR5 Target	2.8%	0.08%	35.0
RPL5 Promoter	Conserved WDR5 Target	2.1%	0.07%	30.0
GAPDH Promoter	Housekeeping Gene	1.5%	0.09%	16.7
Gene Desert	Negative Control Region	0.05%	0.06%	~0.8

Data is representative. Actual values will vary based on cell type, antibody, and experimental conditions.

## Detailed Protocol: Chromatin Immunoprecipitation (WDR5)

This protocol is optimized for cultured mammalian cells (starting with  $\sim 2-5 \times 10^7$  cells).

### A. Reagents & Buffers

Buffer Name	Composition
PBS	Phosphate Buffered Saline, ice-cold
Crosslinking Solution	1% Formaldehyde in cell culture medium
Quenching Solution	125 mM Glycine in PBS
Cell Lysis Buffer	5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, Protease Inhibitors
Nuclei Lysis Buffer	50 mM Tris-HCl (pH 8.1), 10 mM EDTA, 1% SDS, Protease Inhibitors
ChIP Dilution Buffer	0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl
Low Salt Wash Buffer	0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl
High Salt Wash Buffer	0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl
LiCl Wash Buffer	0.25 M LiCl, 1% NP-40, 1% Sodium Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1)
TE Buffer	10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Elution Buffer	1% SDS, 0.1 M NaHCO <sub>3</sub> (prepare fresh)

Add protease inhibitors (e.g., PMSF, aprotinin, leupeptin) to lysis and dilution buffers immediately before use.

## B. Experimental Procedure

### 1. Crosslinking of Proteins to DNA

- Add formaldehyde directly to the cell culture medium to a final concentration of 1%.<sup>[7][8]</sup>
- Incubate for 10 minutes at room temperature with gentle rocking.<sup>[6][7]</sup>

- Quench the reaction by adding glycine to a final concentration of 125 mM.[7]
- Incubate for 5 minutes at room temperature.[7]
- Wash cells twice with ice-cold PBS. Scrape and collect cells in a conical tube.[8]
- Pellet cells by centrifugation (e.g., 1,500 x g for 5 min at 4°C).

## 2. Cell Lysis and Chromatin Preparation

- Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.[9]
- Pellet the nuclei by centrifugation (e.g., 5,000 rpm for 5 min at 4°C).[9]
- Resuspend the nuclear pellet in Nuclei Lysis Buffer.[9]
- Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Note: Sonication conditions must be optimized for each cell type and sonicator.[8]
- Clarify the lysate by centrifuging at maximum speed for 10 minutes at 4°C to pellet debris.[9]
- Transfer the supernatant (soluble chromatin) to a new tube.

## 3. Immunoprecipitation

- Dilute the chromatin 1:10 with ChIP Dilution Buffer.[9]
- Set aside 50 µL of the diluted chromatin to serve as the "Input" control.
- Pre-clear the remaining chromatin by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
- Pellet the beads on a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
- Add 2-5 µg of a ChIP-validated anti-WDR5 antibody (and a corresponding amount of control IgG to a separate sample).
- Incubate overnight at 4°C with rotation.

- Add fresh Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C with rotation.

#### 4. Washing

- Pellet the beads on a magnetic stand and discard the supernatant.
- Perform the following sequential washes (5 minutes each with rotation at 4°C):
  - 2x with Low Salt Wash Buffer[10]
  - 1x with High Salt Wash Buffer[10]
  - 1x with LiCl Wash Buffer[10]
  - 2x with TE Buffer[10]

#### 5. Elution and Reverse Crosslinking

- Resuspend the washed beads in freshly prepared Elution Buffer.
- Incubate at 65°C for 15-30 minutes with agitation.
- Pellet the beads and transfer the supernatant to a new tube.
- Add NaCl to the eluates and the Input sample to a final concentration of 200 mM.
- Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde crosslinks.[8]

#### 6. DNA Purification

- Treat the samples with RNase A (30 minutes at 37°C) followed by Proteinase K (2 hours at 45°C).[11]
- Purify the DNA using a PCR purification spin kit or phenol:chloroform extraction followed by ethanol precipitation.
- Elute the final DNA in 30-50 µL of TE buffer or nuclease-free water.

## 7. Analysis

- Quantify the purified DNA.
- Perform qPCR using primers designed for the promoter regions of known WDR5 target genes (positive loci) and a gene-poor region (negative locus).[12]
- Calculate enrichment as a percentage of the input DNA and normalize to the IgG control.

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